6-Methyl-4-propan-2-ylmorpholin-3-one
Description
Properties
CAS No. |
121923-44-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
6-methyl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-7(3)11-5-8(9)10/h6-7H,4-5H2,1-3H3 |
InChI Key |
WWICKIPMDQBQGQ-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)CO1)C(C)C |
Canonical SMILES |
CC1CN(C(=O)CO1)C(C)C |
Synonyms |
3-Morpholinone,6-methyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
This compound has been investigated for its potential as a pharmaceutical agent. Its morpholine structure is often associated with various biological activities, including:
- Antimicrobial Activity: Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties, which can be leveraged in developing new antibiotics .
- Analgesic Properties: Morpholine derivatives have been studied for their analgesic effects, potentially aiding in pain management therapies .
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlights the synthesis of morpholine derivatives that exhibit COX-2 inhibitory activity, suggesting that this compound could serve as a scaffold for developing anti-inflammatory drugs .
Organic Synthesis
Reagent in Chemical Reactions:
this compound can function as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in:
- Nucleophilic Substitution Reactions: The nitrogen atom in the morpholine ring can act as a nucleophile, facilitating the synthesis of more complex organic compounds.
Data Table: Applications in Organic Synthesis
Agrochemical Applications
Pesticide Development:
The compound's structure is also being explored for its potential use in agrochemicals. Morpholine derivatives have shown promise as effective agents against pests and diseases affecting crops.
Case Study:
Research indicates that specific morpholine compounds can enhance the efficacy of existing pesticides by improving their absorption and retention on plant surfaces, thereby increasing their protective qualities against agricultural pests .
Material Science
Polymer Chemistry:
In material science, this compound can be utilized in the development of polymers with enhanced properties. Its incorporation into polymer matrices may lead to materials with improved mechanical strength and chemical resistance.
Example Application:
Morpholine-based polymers have been studied for their application in coatings and adhesives due to their favorable adhesion properties and resistance to environmental degradation .
Comparison with Similar Compounds
Key Structural and Functional Differences
Ketone Position and Ring Type: The target compound contains a morpholin-3-one core (ketone at position 3), whereas the compound from is a morpholin-2-one (ketone at position 2). The hydrochloride salt in lacks a ketone entirely, retaining a standard morpholine structure with a chloroethyl substituent .
Substituent Effects: this compound has small alkyl groups (methyl and isopropyl), likely enhancing lipophilicity and membrane permeability compared to the bulky aromatic groups in the compound.
Molecular Weight and Solubility: The target compound’s low molecular weight (~155 g/mol) contrasts sharply with the derivative (410 g/mol), implying differences in solubility and bioavailability. The hydrochloride salt in is ionic, likely increasing aqueous solubility compared to neutral morpholinones .
Synthetic Accessibility :
- highlights a one-pot synthetic protocol for morpholin-2-ones, which may differ from routes required for morpholin-3-ones due to ketone positioning .
Research Implications and Limitations
- Spectroscopic Gaps : Direct NMR or MS data for this compound are absent in the provided evidence, limiting empirical comparisons.
- Biological Activity: No pharmacological data are available for the target compound, restricting functional comparisons.
- Structural Insights : The ketone position (3 vs. 2) and substituent bulk are critical determinants of reactivity and intermolecular interactions.
Q & A
Q. What are the common synthetic routes for 6-Methyl-4-propan-2-ylmorpholin-3-one, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution and reductive amination. For example, in analogous morpholinone derivatives, propargyl bromide reacts with intermediates like zingerone in the presence of K₂CO₃ to yield alkynylated products. Reaction optimization includes adjusting solvent polarity (e.g., acetonitrile for polar intermediates), temperature (60–80°C), and catalysts (e.g., NaBH₃CN for reductive steps) to enhance yields. Post-synthesis purification via silica gel chromatography is critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry and substituent positions. For example, alkyne protons in similar compounds appear at δ4.7 (1H NMR), and carbonyl carbons resonate at ~190 ppm (13C NMR).
- FT-IR : Validates functional groups (e.g., C≡C stretch at 2,125 cm⁻¹).
- Mass Spectrometry : Detects molecular ion peaks (e.g., M+H⁺) and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Q. How are impurities controlled during the synthesis of this compound?
- Methodological Answer : Impurity profiling follows pharmacopeial guidelines (e.g., USP, EP). Techniques include:
- HPLC with UV/ELS detection : Monitors unreacted intermediates (e.g., residual amines).
- Reference standards : Compounds like (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol (Imp. A) are used for calibration.
- Thresholds : Unspecified impurities are controlled at ≤0.1% .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved in structural elucidation?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates theoretical NMR shifts and compares them to experimental data.
- SHELX refinement : Resolves discrepancies in bond lengths/angles from crystallographic data (e.g., SHELXL for small-molecule refinement).
- Dynamic NMR : Identifies conformational flexibility causing signal splitting. Example: Twinned crystals may require SHELXD for phase correction .
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction.
- Chiral HPLC : Separates enantiomers (e.g., CHIRALPAK® columns).
- Kinetic resolution : Adjusts reaction time/temperature to favor one enantiomer. For example, LiOH-mediated hydrolysis selectively cleaves ester groups without racemization .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screens against targets (e.g., antimicrobial enzymes).
- QSAR models : Correlates substituent effects (e.g., logP, steric bulk) with activity.
- ADMET prediction (SwissADME) : Estimates bioavailability and toxicity. Example: Morpholinone derivatives with trifluoromethyl groups show enhanced blood-brain barrier penetration .
Data Gaps and Contradictions
Q. Why are physical/chemical properties (e.g., logP, solubility) of this compound often unreported?
- Methodological Answer : Limited data arises from:
- Specialized instrumentation : LogP requires shake-flask/HPLC methods, which are resource-intensive.
- Instability : Some derivatives decompose during analysis (e.g., under high-temperature GC conditions).
- Prioritization : Focus on biological activity over physicochemical profiling in early-stage research .
Tables
Q. Table 1: Reaction Conditions for Morpholinone Derivatives
| Step | Reagents/Conditions | Yield | Key Spectral Data | Ref. |
|---|---|---|---|---|
| 1 | NaBH₃CN, MeOH, rt | 85% | δ2.4 (CH₃), δ4.7 (C≡CH) | [6] |
| 2 | HATU, DIPEA, DMF | 76% | M+H⁺ = 443.429 (HRMS) | [18] |
| 3 | K₂CO₃, CH₃CN, 80°C | 93% | IR: 2,125 cm⁻¹ (C≡C) | [17] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
